molecular formula C14H11BrN2O3 B11094591 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol

Cat. No.: B11094591
M. Wt: 335.15 g/mol
InChI Key: ZDNHRRABSNHXEC-UHFFFAOYSA-N
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Description

2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 5-methyl-2-aminophenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL
  • 2-{[(E)-1-(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL
  • 2-{[(E)-1-(4-IODO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL

Uniqueness

The uniqueness of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-METHYLPHENOL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-methylphenol

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-5-12(14(18)6-9)16-8-10-3-4-11(15)13(7-10)17(19)20/h2-8,18H,1H3

InChI Key

ZDNHRRABSNHXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])O

Origin of Product

United States

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